N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide
Description
N~1~-(5-Chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is a synthetic organic compound characterized by the presence of chloro, methoxy, and phenoxy functional groups
Properties
Molecular Formula |
C17H17Cl2NO3 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-8-12(18)4-6-15(10)23-11(2)17(21)20-14-9-13(19)5-7-16(14)22-3/h4-9,11H,1-3H3,(H,20,21) |
InChI Key |
WDKIJBWTRPPSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-chloro-2-methylphenol.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with an appropriate acylating agent, such as propionyl chloride, under basic conditions to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 4-chloro-2-methylphenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to corresponding hydrocarbons.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated hydrocarbons.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, N1-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural features. It can help elucidate the mechanisms of enzyme inhibition or activation.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on the modifications made to the core structure.
Industry
In industrial applications, N1-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide can be used in the formulation of specialty chemicals, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-Chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide: Lacks the methyl group on the phenoxy ring.
N~1~-(5-Chloro-2-methoxyphenyl)-2-(4-methylphenoxy)propanamide: Lacks the chloro group on the phenoxy ring.
N~1~-(5-Chloro-2-methoxyphenyl)-2-(4-chloro-2-methoxyphenoxy)propanamide: Contains an additional methoxy group on the phenoxy ring.
Uniqueness
N~1~-(5-Chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is unique due to the specific combination of chloro, methoxy, and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of N1-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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